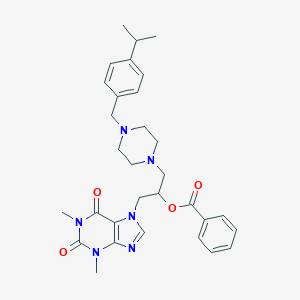

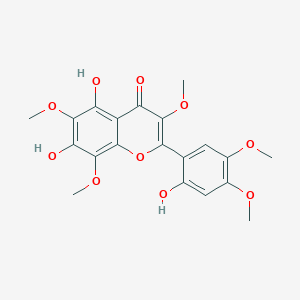

Theophylline, 7-(2-benzoyloxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Theophylline, 7-(2-benzoyloxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)-, commonly known as theophylline, is a xanthine derivative that has been used for centuries to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In recent years, theophylline has gained attention in the scientific community for its potential use in various other applications, including cancer treatment, neurological disorders, and as a tool in biochemical research.

Mecanismo De Acción

Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels leads to smooth muscle relaxation, bronchodilation, and anti-inflammatory effects. In cancer cells, theophylline has been shown to inhibit cell proliferation and induce apoptosis.

Biochemical and physiological effects:

Theophylline has various biochemical and physiological effects, including bronchodilation, increased heart rate, and increased blood pressure. Theophylline also has anti-inflammatory effects and can inhibit the release of cytokines and chemokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Theophylline has several advantages for lab experiments, including its low cost and availability. Theophylline is also relatively stable and can be easily synthesized. However, theophylline has limitations, including its narrow therapeutic window and potential for toxicity.

Direcciones Futuras

There are several future directions for research on theophylline. One area of research is the development of more selective phosphodiesterase inhibitors that can target specific isoforms of the enzyme. Another area of research is the development of theophylline derivatives with improved efficacy and reduced toxicity. Additionally, research on theophylline's potential use in neurological disorders and cancer treatment is ongoing.

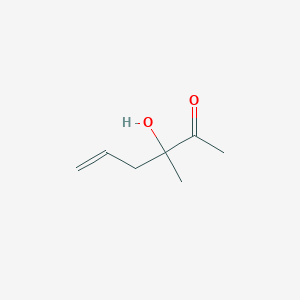

Métodos De Síntesis

Theophylline can be synthesized through various methods, including the Fischer indole synthesis and the condensation of 1,3-dimethylxanthine with ethylenediamine. One of the most common methods involves the reaction of theobromine with chloroacetyl chloride, followed by reaction with p-isopropylbenzylamine and benzoylation.

Aplicaciones Científicas De Investigación

Theophylline has been extensively studied for its potential use in cancer treatment. Research has shown that theophylline can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Theophylline has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Propiedades

Número CAS |

19977-12-9 |

|---|---|

Fórmula molecular |

C31H38N6O4 |

Peso molecular |

558.7 g/mol |

Nombre IUPAC |

[1-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]propan-2-yl] benzoate |

InChI |

InChI=1S/C31H38N6O4/c1-22(2)24-12-10-23(11-13-24)18-35-14-16-36(17-15-35)19-26(41-30(39)25-8-6-5-7-9-25)20-37-21-32-28-27(37)29(38)34(4)31(40)33(28)3/h5-13,21-22,26H,14-20H2,1-4H3 |

Clave InChI |

PQHHXSOADHTJQU-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(CN3C=NC4=C3C(=O)N(C(=O)N4C)C)OC(=O)C5=CC=CC=C5 |

SMILES canónico |

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(CN3C=NC4=C3C(=O)N(C(=O)N4C)C)OC(=O)C5=CC=CC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B9425.png)